molecular formula C21H20O B1595318 Ethyl trityl ether CAS No. 968-39-8

Ethyl trityl ether

Cat. No. B1595318
CAS RN: 968-39-8
M. Wt: 288.4 g/mol
InChI Key: HEXJOZGCQASJOM-UHFFFAOYSA-N
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Description

Ethyl trityl ether (ETE) is an ether derivative of trityl alcohol, a trialkyl compound used in organic synthesis. It is a colorless, volatile liquid with a sweet, ether-like odor. It is produced by the reaction of trityl chloride with ethyl alcohol. ETE is used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a solvent for chromatography.

Scientific Research Applications

Nanoporous Thin Film Fabrication

Research by Qi et al. (2020) demonstrated the use of ethyl trityl ether in creating well-defined poly(ethylene glycol)-block-poly(methyl methacrylate) diblock copolymers. These copolymers, containing trityl ether acid cleavable junctions, are utilized to fabricate nanoporous thin films, which may have broad applications, including in sensor technology.

Reductive Cleavage in Organic Synthesis

The reductive cleavage of trityl ethers, such as ethyl trityl ether, is a significant process in organic chemistry. Imagawa et al. (2003) investigated this process using triethylsilane and TES-triflate catalysis. This method is vital for achieving reduction in the presence of acid-sensitive functional groups, leading to high-yield production of the corresponding alcohols.

Solid Phase Synthesis Applications

Lundquist et al. (2006) explored the use of trityl ethers in solid phase synthesis. Their work focused on the preparation of trityl ethers by treating trityl chloride with silver triflate in the presence of alcohols. This method is compatible with base-labile Fmoc protecting groups, indicating its potential in combinatorial applications.

Biomedical Applications

He et al. (2016) discussed the application of poly(ether-ether) and poly(ether-ester) block copolymers, related to ethyl trityl ether, in biomedical fields. These copolymers are used in drug delivery, gene therapy, and tissue engineering due to their safety and biocompatibility. (He et al., 2016)

Fuel Formulation and Additives

Menezes et al. (2006) examined the effect of ether additives, including ethyl trityl ether, on diesel fuel's physicochemical properties. These ethers, when used as additives, can significantly improve fuel efficiency and environmental impact. (Menezes et al., 2006)

properties

IUPAC Name

[ethoxy(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXJOZGCQASJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303895
Record name Ethyl trityl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90303895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl trityl ether

CAS RN

968-39-8
Record name Ethyl trityl ether
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Record name Ethyl trityl ether
Source EPA DSSTox
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Record name Ethyl triphenylmethyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
CH Wang - The Journal of Organic Chemistry, 1963 - ACS Publications
(1) AW Williamson, J. Chem. Soc., 4, 229 (1852). prepared by heating the mixture of an alcohol and sul-furic acid at an appropriate temperature. Ethyl ether can also be obtained by …
Number of citations: 6 pubs.acs.org
Y Qi, A Nathani, J Zhang, Z Song, CS Sharma… - e-Polymers, 2020 - degruyter.com
A strategy for the synthesis of well defined poly(ethylene glycol)-block-poly(methyl methacrylate) diblock copolymers containing trityl ether acid cleavable junctions is demonstrated. This …
Number of citations: 5 www.degruyter.com
M Horn, H Mayr - Chemistry–A European Journal, 2010 - Wiley Online Library
… Hammond reported rates of solvolysis of trityl benzoate in ethanolic ethyl methyl ketone at 55 C, and found the exclusive formation of the ethyl trityl ether.11 Smith studied the …
KC SCHREIBER, VP FERNANDEZ - The Journal of Organic …, 1961 - ACS Publications
… Tarbell and Harnish6 claim that phenyl trityl sulfide is converted by alcoholic iodine at room temperature to triphenvlcarbinol, diphenyl disulfide, and ethyl trityl ether. There is also a …
Number of citations: 22 pubs.acs.org
RJD Feo, PD Strickler - The Journal of Organic Chemistry, 1963 - ACS Publications
The direct synthesis of amides by the reaction of the appropriate amine and either an acid chloride or an-hydride is a well known organic synthetic procedure. However, when it is …
Number of citations: 10 pubs.acs.org
MC Hoff, CE Boord - Journal of the American Chemical Society, 1950 - ACS Publications
Notes of the ester is limited bythe solubility of the during the runs titer. ethyl trityl ether, m. that the particular crystal Page 1 2770 Notes Vol. ester was surprisingly close to that observed …
Number of citations: 17 pubs.acs.org
DS Tarbell, DP Harnish - Journal of the American Chemical …, 1952 - ACS Publications
… temperature) to triphenylcarbinol, diphenyl disulfide and ethyl trityl ether, but C6H6SCH(C6H6)i is unaffected by this reagent, even on boiling. The trityl sulfide is cleaved by aluminum …
Number of citations: 34 pubs.acs.org
S Ifuku, H Kamitakahara, T Takano, F Tanaka… - Organic & …, 2004 - pubs.rsc.org
… Excess C n TCl was recovered as ethyl trityl ether by the addition of ethanol to the reaction mixture. The obtained ethyl trityl ether was hydrolyzed easily with hydrochloric acid to give a 4-…
Number of citations: 16 pubs.rsc.org
GS Hammond, JT Rudesill - Journal of the American Chemical …, 1950 - ACS Publications
… In anhydrous fifty per cent, methyl ethyl ketone-ethanol solution at 55 the ester reacts at an easily measurable rate to produce benzoic acid and ethyl trityl ether. The nature of the prod…
Number of citations: 31 pubs.acs.org
Y Mizuno, M Ikehara, KA Watanabe… - The Journal of Organic …, 1963 - ACS Publications
… The first two fractions, eluted by benzene, contained ethyl trityl ether. The third and fourth … Mixture melting point with an authentic sample (of ethyl trityl ether) showed no depression. …
Number of citations: 43 pubs.acs.org

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